REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12])=O.[NH2:14][C:15]([NH2:17])=[S:16]>CCO>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:3]1[N:14]=[C:15]([NH2:17])[S:16][CH:2]=1)([O-:13])=[O:12]
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Name
|
|
Quantity
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1.75 g
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Type
|
reactant
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Smiles
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BrCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.09 g
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Type
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reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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4-(2-Nitro-phenyl)-thiazol-2-ylamine was prepared
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Type
|
TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
|
Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1N=C(SC1)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |